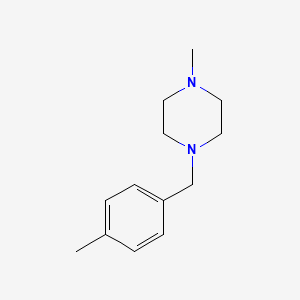![molecular formula C17H16ClNO4 B5779496 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene, also known as CNEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNEB is a member of the nitrobenzene family and has been shown to possess unique properties that make it a valuable tool in various areas of research.
Wirkmechanismus
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene reacts with ROS through a process known as nucleophilic substitution. The nitro group in 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene acts as a leaving group, and the resulting intermediate undergoes a series of reactions that ultimately lead to the formation of a fluorescent product.
Biochemical and Physiological Effects:
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to have minimal effects on cellular viability and metabolism, making it an ideal tool for studying ROS in living cells. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to have low toxicity in animal models, further highlighting its potential as a safe and effective research tool.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is its high selectivity for ROS, allowing for accurate detection and quantification of these molecules in complex biological systems. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is its relatively low fluorescence quantum yield, which may limit its sensitivity in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene. One area of interest is the development of new fluorescent probes based on the structure of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene, with improved properties such as higher quantum yields and increased selectivity for specific ROS. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene may have potential applications in the development of new therapies for diseases characterized by high levels of ROS, such as cancer and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanisms underlying the interaction between 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene and ROS, as well as the potential effects of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene on cellular signaling pathways.
Synthesemethoden
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl alcohol with ethyl bromide, followed by the reaction of the resulting compound with 2-nitrovinylbenzene. The final product is obtained through a purification process involving recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to selectively react with ROS, producing a fluorescent signal that can be easily detected and quantified.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-ethoxy-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-2-22-17-11-13(9-10-19(20)21)7-8-16(17)23-12-14-5-3-4-6-15(14)18/h3-11H,2,12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWYPWHZBSKXBF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methoxy]-2-ethoxy-4-[(E)-2-nitroethenyl]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)


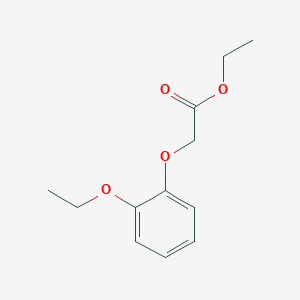
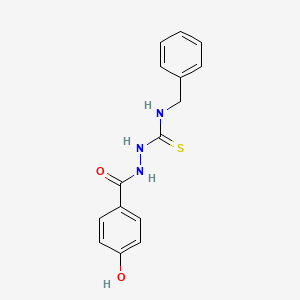
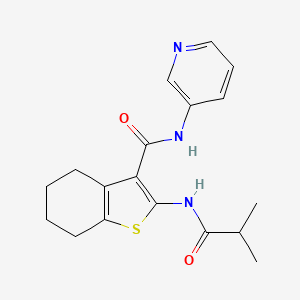
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
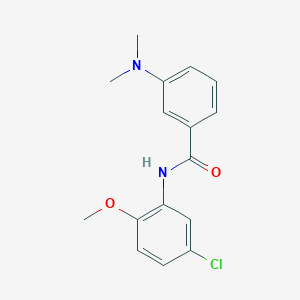
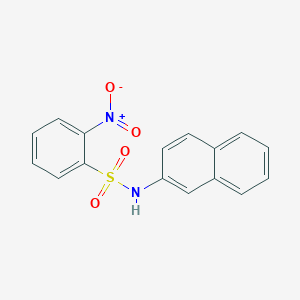

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
